molecular formula C7H7NO2S B8676419 2,4-Dihydroxy-thiobenzamide

2,4-Dihydroxy-thiobenzamide

Cat. No.: B8676419
M. Wt: 169.20 g/mol
InChI Key: MOFDJHVUXLUKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-thiobenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-thiobenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thiobenzamide derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-thiobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-thiobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,4-Dihydroxy-thiobenzamide can be compared with other similar compounds, such as:

Uniqueness: The presence of both hydroxyl groups and the thiobenzamide moiety in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2,4-dihydroxybenzenecarbothioamide

InChI

InChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)

InChI Key

MOFDJHVUXLUKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) and 38.5 g of resorcinol (0.35 mol) are stirred with 0.3 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 5 hours at room temperature. 0.25 l of hydrofluoric acid are then distilled off, and the residue is mixed with a small amount of ice, which causes 47 g of 2,4-dihydroxy-thiobenzamide to crystallize. This corresponds to a yield of 80% of the theoretical yield, relative to the resorcinol used. The melting point is 164° - 166° C.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
0.3 L
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.